molecular formula C23H23N3O2 B7071837 N-[(3-cyanophenyl)methyl]-2-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-prop-2-enylacetamide

N-[(3-cyanophenyl)methyl]-2-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-prop-2-enylacetamide

Cat. No.: B7071837
M. Wt: 373.4 g/mol
InChI Key: HXNJPUNOBKIJCP-UHFFFAOYSA-N
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Description

N-[(3-cyanophenyl)methyl]-2-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-prop-2-enylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyanophenyl group, an oxopyrrolidinyl group, and a prop-2-enylacetamide group, making it a subject of interest for chemists and researchers.

Properties

IUPAC Name

N-[(3-cyanophenyl)methyl]-2-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-2-11-25(17-20-8-3-7-19(13-20)16-24)23(28)15-18-6-4-9-21(14-18)26-12-5-10-22(26)27/h2-4,6-9,13-14H,1,5,10-12,15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNJPUNOBKIJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC1=CC(=CC=C1)C#N)C(=O)CC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-cyanophenyl)methyl]-2-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-prop-2-enylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyanophenyl intermediate: This step involves the reaction of a suitable benzyl halide with a cyanide source under basic conditions to form the cyanophenyl intermediate.

    Introduction of the oxopyrrolidinyl group: The cyanophenyl intermediate is then reacted with a pyrrolidinone derivative under acidic or basic conditions to introduce the oxopyrrolidinyl group.

    Formation of the final compound: The resulting intermediate is then coupled with an acetamide derivative under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(3-cyanophenyl)methyl]-2-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-prop-2-enylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3-cyanophenyl)methyl]-2-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-prop-2-enylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-cyanophenyl)methyl]-2-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-prop-2-enylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-cyanophenyl)methyl]-2-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-prop-2-enylacetamide
  • N-[(3-cyanophenyl)methyl]-2-[4-(2-oxopyrrolidin-1-yl)phenyl]-N-prop-2-enylacetamide

Uniqueness

N-[(3-cyanophenyl)methyl]-2-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-prop-2-enylacetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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